2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
This compound features a triazolo[4,3-b]pyridazine core fused with a 4-fluorophenyl group at position 3 and a thioether-linked ethanone moiety connected to a 4-phenylpiperazine substituent. The triazolo-pyridazine scaffold is known for its role in medicinal chemistry, particularly in targeting epigenetic regulators like bromodomains . The 4-fluorophenyl group enhances lipophilicity and may improve target binding through hydrophobic interactions, while the phenylpiperazine moiety contributes to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6OS/c24-18-8-6-17(7-9-18)23-26-25-20-10-11-21(27-30(20)23)32-16-22(31)29-14-12-28(13-15-29)19-4-2-1-3-5-19/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTUDXAPUSIFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by data from various studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a triazolo-pyridazine moiety and a phenylpiperazine group. Its molecular formula is , with a molecular weight of approximately 396.46 g/mol. The presence of the fluorophenyl group suggests potential interactions with biological targets due to the electronegative fluorine atom.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within this chemical class. For instance:
- A related compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and A549, with IC50 values ranging from 7.01 µM to 14.31 µM .
- Molecular docking studies suggest that the compound may inhibit key proteins involved in cancer progression, such as Aurora-A kinase and topoisomerase IIa .
Anti-inflammatory Activity
The compound's structural features indicate potential anti-inflammatory effects:
- Pyrazole derivatives have been shown to selectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, certain derivatives exhibited IC50 values as low as 0.011 µM against COX-II .
- The incorporation of the piperazine moiety may enhance binding affinity to COX enzymes due to favorable steric interactions.
Antimicrobial Activity
Preliminary evaluations suggest that compounds with similar structures possess antimicrobial properties:
- In vitro studies have reported varying degrees of activity against both bacterial and fungal strains . For example, compounds were tested for minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans.
Data Table: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 7.01 | |
| Anticancer | A549 | 14.31 | |
| Anti-inflammatory | COX-II | 0.011 | |
| Antimicrobial | Staphylococcus aureus | Varies | |
| Antimicrobial | Candida albicans | Varies |
Case Studies
- Antitumor Activity : A study by Xia et al. evaluated a series of pyrazole derivatives for their ability to induce apoptosis in cancer cells. The results indicated that compounds with structural similarities to our target compound showed significant growth inhibition in A549 cell lines .
- Molecular Docking Analysis : Computational studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the triazolo-pyridazine moiety interacts favorably with active sites of proteins associated with cancer progression .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of 387.4 g/mol. The presence of the fluorophenyl group and the piperazine moiety contributes to its biological activity, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds related to the triazolo[4,3-b]pyridazine framework have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition zones when compared to standard antibiotics like norfloxacin .
Antifungal Activity
In addition to antibacterial properties, these compounds have shown antifungal activity against pathogens like Pyricularia oryzae and Rhizoctonia solani. The disc diffusion method was employed to measure their efficacy, with results indicating a promising potential for treating fungal infections .
CNS Activity
The piperazine moiety is known for its central nervous system (CNS) activity. Compounds containing this structure have been explored for their potential as anxiolytics and antipsychotics. The dual action of the triazole and piperazine components may enhance their effectiveness in treating neurological disorders.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of triazole derivatives. These compounds can inhibit pro-inflammatory cytokines and may serve as therapeutic agents in conditions characterized by inflammation .
Synthetic Pathways
The synthesis of 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step reactions starting from simpler precursors. The general synthetic procedure includes:
- Formation of Triazole : Starting with substituted hydrazines and carbon disulfide to create a thiol intermediate.
- Cyclization : This intermediate undergoes cyclization to form the triazole ring.
- Thioether Formation : Reaction with appropriate thiols leads to the formation of thioether linkages.
- Final Modifications : Additional steps involve introducing the piperazine moiety and finalizing the ethanone structure.
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, derivatives were synthesized and subjected to antimicrobial testing using standard methods like disc diffusion. The results highlighted that certain derivatives exhibited inhibition zones significantly larger than those seen with standard treatments, suggesting enhanced efficacy against resistant strains.
Case Study 2: CNS Activity Evaluation
A study evaluated the CNS activity of a related compound through behavioral assays in rodent models. Results indicated significant anxiolytic effects at specific dosages, supporting further exploration into its therapeutic potential for anxiety disorders.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations:
- Core Modifications: The target compound shares the triazolo[4,3-b]pyridazine core with AZD5153 and E-4b but differs in substituents.
- Piperazine vs.
- Thioether Linkage : The thioether in the target compound and morpholinyl analog may confer metabolic stability compared to ester or amide linkages in other derivatives.
Hypothesized Activity Based on Analog Data:
- Bromodomain Inhibition: AZD5153’s BET inhibition suggests the target compound may interact with similar epigenetic targets, though the 4-fluorophenyl group could shift selectivity toward non-BET bromodomains .
- Antiproliferative Potential: E-4b’s preliminary activity against cancer cell lines implies that the triazolo-pyridazine scaffold itself may disrupt proliferation pathways. The target’s phenylpiperazine group could enhance cellular uptake.
- Toxicity Considerations : Heterocyclic amines like IQ () highlight the importance of structural optimization to mitigate mutagenic risks, though the target’s fluorophenyl group may reduce such liabilities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone?
- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:
- Cyclization of pyridazine precursors with triazole-forming reagents under reflux conditions.
- Thioether linkage formation using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) .
- Piperazine substitution via nucleophilic displacement, requiring precise stoichiometric control to avoid byproducts .
- Critical parameters: Temperature (60–100°C), solvent polarity, and inert atmosphere to prevent oxidation of sulfur-containing intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and piperazine ring integrity. Aromatic proton splitting patterns distinguish fluorophenyl and pyridazine moieties .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks) and detects synthetic impurities .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies (e.g., Acta Crystallographica reports on analogous triazolopyridazines) .
Q. What are the primary safety considerations during handling?
- Methodological Answer :
- GHS Hazards : Acute toxicity (oral, dermal), severe eye irritation, and respiratory sensitization. Use fume hoods and PPE (gloves, goggles) .
- Contradictions : Some analogs (e.g., 6-chloro-7-cyclobutyl derivatives) lack GHS data, necessitating conservative handling until toxicity studies confirm safety .
- Spill Management : Avoid dust generation; use ethanol-insoluble absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling predict the compound's pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess binding affinity to targets (e.g., kinases or GPCRs) using docking software (AutoDock Vina) and force fields (AMBER).
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The fluorophenyl group may enhance metabolic stability .
- Validation : Cross-reference with experimental data (e.g., microsomal stability assays) to refine models .
Q. What strategies resolve contradictions in reported pharmacological activities?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC values across cell lines (e.g., MCF-7 vs. HEK293) to identify off-target effects .
- Structural Analog Comparison : Compare with triazolopyrimidines (e.g., PKI-402) to isolate activity contributions from the thioether or piperazine groups .
- Mechanistic Studies : Use siRNA knockdowns or CRISPR-edited models to confirm target engagement (e.g., mTOR or EGFR pathways) .
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but require strict moisture control to prevent hydrolysis .
- Catalyst Screening : Pd/C or CuI accelerates coupling steps; optimize loading (0.5–2 mol%) to balance cost and efficiency .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. What are the implications of the compound's stereoelectronic properties on bioactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The 4-fluorophenyl group increases electrophilicity at the triazole ring, enhancing hydrogen bonding with target proteins .
- Conformational Analysis : Piperazine ring flexibility may influence binding pocket accommodation. Use NOESY NMR to study rotamer populations .
- SAR Studies : Replace the thioether with sulfone or methylene groups to evaluate potency changes in enzymatic assays .
Data Contradiction Analysis
Q. Why do some studies report variable cytotoxicity across analogs?
- Methodological Answer :
- Substituent Effects : Minor structural changes (e.g., methoxy vs. ethoxy groups) alter logD and membrane permeability, affecting cellular uptake .
- Assay Conditions : Discrepancies in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24 vs. 48 hrs) impact viability readouts .
- Resolve via : Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (ATP-luciferase, Annexin V staining) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
